Tert-butyl(methoxy)dimethylsilane
Overview
Description
Tert-butyl(methoxy)dimethylsilane is a chemical compound that has garnered interest due to its utility in protecting hydroxyl groups during synthetic procedures. The protection of hydroxyl groups is a critical step in the synthesis of complex molecules, such as prostaglandins, which are involved in various physiological processes. The tert-butyldimethylsilyl group, in particular, offers stability under a range of conditions while allowing for easy removal when necessary .
Synthesis Analysis
The synthesis of tert-butyl(methoxy)dimethylsilane involves the reaction of tert-butyllithium with methoxytrimethylsilane in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This reaction yields tert-butyltrimethylsilane as the major product, indicating that tert-butyllithium can effectively engage in reactions with organosilanes to produce the desired silyl ethers .
Molecular Structure Analysis
The molecular structure of tert-butyldiphenylsilanes, which are closely related to tert-butyl(methoxy)dimethylsilane, has been studied using single-crystal X-ray diffraction. These analyses reveal the influence of different functional groups on the intermolecular interaction patterns within the crystalline state. For instance, the methoxy derivative is characterized by short H⋯H contacts, which are indicative of the pre-orienting effects of hydrogen bonds involving the methoxy group .
Chemical Reactions Analysis
Tert-butyl(methoxy)dimethylsilane can participate in various chemical reactions due to its functional groups. For example, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes can involve tert-butyl(methoxy)dimethylsilane derivatives. These reactions are sensitive to the nature of the substituents on the aryl chloride and the nucleophilicity of the alcohol used, which can lead to a variety of products including esters and carbonylation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl(methoxy)dimethylsilane derivatives are influenced by their molecular structure and the nature of their substituents. The stability of these compounds in various solvents, such as water and alcohol, as well as their resistance to hydrogenolysis and mild chemical reduction, make them suitable for a wide range of applications in organic synthesis. The ethers derived from tert-butyl(methoxy)dimethylsilane are particularly useful for protecting hydroxyl groups due to their stability and ease of removal .
Scientific Research Applications
Hydroxyl Group Protection
Tert-butyl(methoxy)dimethylsilane and its derivatives are essential in the protection of hydroxyl groups during chemical synthesis. These protective agents combine stability under various conditions with susceptibility to specific removal agents. Their significance is especially noted in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Intermediate in Vitamin Synthesis
In the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle, tert-butyl(methoxy)dimethylsilane derivatives play a role as key intermediates (Qin et al., 2014).
Organic Optoelectronic Applications
Tert-butyl(methoxy)dimethylsilane derivatives have been utilized in the development of organic optoelectronic applications, such as in the creation of organic light-emitting devices (OLEDs) and studies on fluorescent structure-property relationships of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).
Steric Effects in Aryl Radical Reactions
The steric effects of tert-butyl groups have been studied in the context of aryl radical reactions on surfaces, particularly in the formation of organic layers via electrochemical reduction. This has implications for understanding the reactivity of aryl radicals in electrografting reactions (Combellas et al., 2009).
Mannich Reaction Studies
Tert-butyl(methoxy)dimethylsilane derivatives have been part of studies investigating the Mannich reaction, specifically exploring mechanisms in metal-catalyzed oxidative reactions with tert-butyl hydroperoxide as the oxidant (Ratnikov & Doyle, 2013).
Synthesis of Silanes
Research on the synthesis of sterically hindered silylamines involved reactions of tert-butyl (chloro) dimethylsilane with primary and secondary amines, leading to compounds with potential applications in various chemical processes due to their stability and reactivity (Bowser & Bringley, 1985).
Future Directions
properties
IUPAC Name |
tert-butyl-methoxy-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYMKQYUPMRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466044 | |
Record name | tert-butyldimethylmethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(methoxy)dimethylsilane | |
CAS RN |
66548-21-8 | |
Record name | tert-butyldimethylmethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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